1,4-Oxazepine, hexahydro-7-methoxy-4-methyl-7-phenyl-
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Overview
Description
1,4-Oxazepine, hexahydro-7-methoxy-4-methyl-7-phenyl- is a heterocyclic compound that belongs to the oxazepine family. These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a methoxy group at the 7th position, a methyl group at the 4th position, and a phenyl group at the 7th position, making it a unique derivative of oxazepine.
Preparation Methods
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions in a microwave oven . Another approach involves copper-catalyzed C-N and C-O coupling reactions . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow chemistry to enhance efficiency and yield .
Chemical Reactions Analysis
1,4-Oxazepine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxazepinones.
Reduction: Reduction reactions can convert oxazepines to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Cycloaddition: 1,3-dipolar cycloaddition reactions are used to form more complex heterocyclic structures.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper salts. Major products formed from these reactions include various substituted oxazepines and their derivatives .
Scientific Research Applications
1,4-Oxazepine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor agonists.
Medicine: Some derivatives exhibit pharmacological activities such as antidepressant, antipsychotic, and antitumor properties
Industry: Utilized in the development of new materials and as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-oxazepine derivatives varies depending on their specific structure and application. Generally, these compounds interact with biological targets such as enzymes and receptors. For example, some derivatives act as histone deacetylase inhibitors, affecting gene expression and exhibiting antitumor activity . The molecular pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1,4-Oxazepine derivatives can be compared to other heterocyclic compounds such as benzodiazepines and dibenzo[b,f][1,4]oxazepines. While benzodiazepines are well-known for their anxiolytic and hypnotic effects, 1,4-oxazepines exhibit a broader range of pharmacological activities, including antidepressant and antitumor properties . Similar compounds include:
Dibenzo[b,f][1,4]oxazepine: Known for its use in antipsychotic drugs like loxapine and amoxapine.
Benzodiazepines: Widely used in the treatment of anxiety and sleep disorders.
The uniqueness of 1,4-oxazepine derivatives lies in their diverse chemical reactivity and wide range of biological activities, making them valuable in various fields of research and industry.
Properties
CAS No. |
57492-66-7 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
7-methoxy-4-methyl-7-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C13H19NO2/c1-14-9-8-13(15-2,16-11-10-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
IXNDYFRIJXVRNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(OCC1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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